Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
Description
This compound is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 4-ethyl group, a 3-oxo moiety, and an ethyl ester functional group linked via an aminooxy-acetic acid chain. Its structure combines a heterocyclic aromatic system (benzothiazine) with an esterified side chain, which may influence its physicochemical properties and biological activity .
Properties
CAS No. |
91120-00-2 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C16H20N2O4S/c1-4-18-13-8-12(6-7-14(13)23-10-15(18)19)11(3)17-22-9-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |
InChI Key |
XMCUZCVTCGPTIO-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides.
Formation of the Acetic Acid Ester: This step involves esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazine derivatives.
Scientific Research Applications
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and infectious processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues
Structural Insights :
- The target compound’s aminooxy-acetic acid ethyl ester side chain distinguishes it from simpler benzothiazine esters (e.g., ), which lack this extended substituent. This structural complexity may enhance interactions with biological targets or alter hydrolysis kinetics .
- Compared to benzoxazine analogs (), the sulfur atom in benzothiazine may increase lipophilicity and resistance to oxidative degradation .
Ester Hydrolysis and Toxicity :
- Synthetic alkamine esters () demonstrate that ester chain length and substituents influence anesthetic potency and toxicity. The target’s ethyl group balances molecular weight and hydrophobicity, likely optimizing bioavailability .
Fermentation and Flavor Chemistry :
- Ethyl esters (e.g., ethyl hexanoate, ethyl decanoate) dominate flavor profiles in fermented products (). The target compound’s low volatility and bulkier structure may limit direct aroma contribution but could serve as a precursor for flavor-active metabolites .
Physicochemical Properties
Notes:
- The aminooxy linkage in the target compound introduces steric hindrance, likely reducing esterase-mediated hydrolysis rates compared to simpler esters () .
- Unlike volatile fruity esters (), the target’s aromatic benzothiazine core may confer minimal odor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
